
1,1-Difluoro-2,5-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2,5-dimethylcyclohexane is an organic compound with the molecular formula C8H14F2. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the cyclohexane ring, making it a disubstituted cyclohexane derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2,5-dimethylcyclohexane typically involves the fluorination of 2,5-dimethylcyclohexane. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2,5-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives with different substituents.
Scientific Research Applications
1,1-Difluoro-2,5-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2,5-dimethylcyclohexane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to various biological targets. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-methylcyclohexane: Similar in structure but with only one methyl group.
1,1-Difluorocyclohexane: Lacks the methyl groups, making it less sterically hindered.
2,5-Dimethylcyclohexane: Lacks the fluorine atoms, resulting in different chemical properties
Uniqueness
1,1-Difluoro-2,5-dimethylcyclohexane is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the methyl groups influence its steric and electronic characteristics .
Properties
Molecular Formula |
C8H14F2 |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-difluoro-2,5-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6-3-4-7(2)8(9,10)5-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
LUZVCAQCJPCMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


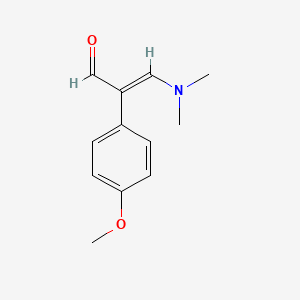
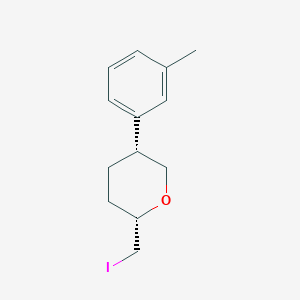
![8-Azabicyclo[3.2.1]oct-2-ene](/img/structure/B13215264.png)

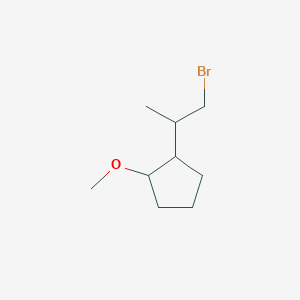
![6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13215274.png)
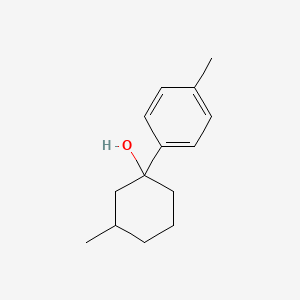
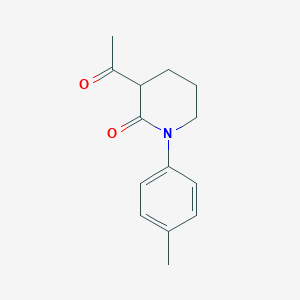

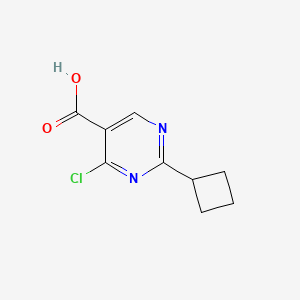
![4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13215321.png)
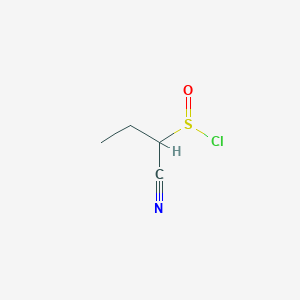
![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide](/img/structure/B13215338.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13215340.png)
